1,1'-(Butane-1,4-diyl)di(phosphinan-4-one)

Catalog No.
S13029151
CAS No.
144677-83-8
M.F
C14H24O2P2
M. Wt
286.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1'-(Butane-1,4-diyl)di(phosphinan-4-one)

CAS Number

144677-83-8

Product Name

1,1'-(Butane-1,4-diyl)di(phosphinan-4-one)

IUPAC Name

1-[4-(4-oxophosphinan-1-yl)butyl]phosphinan-4-one

Molecular Formula

C14H24O2P2

Molecular Weight

286.29 g/mol

InChI

InChI=1S/C14H24O2P2/c15-13-3-9-17(10-4-13)7-1-2-8-18-11-5-14(16)6-12-18/h1-12H2

InChI Key

WQLDQEVCQLVKSL-UHFFFAOYSA-N

Canonical SMILES

C1CP(CCC1=O)CCCCP2CCC(=O)CC2

1,1'-(Butane-1,4-diyl)di(phosphinan-4-one) is a phosphine oxide compound characterized by its unique structure, which includes a butane backbone and two phosphinanone groups. This compound belongs to a class of organophosphorus compounds that are notable for their applications in catalysis and organic synthesis. The molecular formula of this compound can be represented as C₈H₁₈N₂O₂P₂, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and phosphorus atoms.

The structure of 1,1'-(Butane-1,4-diyl)di(phosphinan-4-one) features two phosphine oxide moieties linked by a butane-1,4-diyl chain. This configuration contributes to its chemical reactivity and biological activity, making it an interesting subject for research in various fields including medicinal chemistry and materials science.

Typical of phosphine oxides. These include:

  • Oxidation Reactions: The phosphine moieties can be oxidized to form phosphine oxides or phosphonates.
  • Nucleophilic Substitution: The phosphorus atom can act as a nucleophile in reactions with electrophiles.
  • Coordination Chemistry: It can form complexes with transition metals, enhancing its utility as a ligand in catalysis.

These reactions are significant in the context of organic synthesis and catalysis, where phosphine oxides are often used as ligands or catalysts.

The synthesis of 1,1'-(Butane-1,4-diyl)di(phosphinan-4-one) can be achieved through several methods:

  • Phosphorylation of Alcohols: Reacting butane-1,4-diol with phosphorus oxychloride or phosphorus pentoxide can yield the desired phosphine oxide.
  • Staudinger Reaction: This method involves the reaction of azides with phosphines to form amines and phosphine oxides.

These synthetic routes highlight the versatility of organophosphorus chemistry and the potential for developing novel derivatives with enhanced properties.

The applications of 1,1'-(Butane-1,4-diyl)di(phosphinan-4-one) extend across various fields:

  • Catalysis: As a ligand in metal-catalyzed reactions such as cross-coupling and hydrogenation.
  • Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
  • Material Science: Potential use in the development of new materials with specific electronic or optical properties.

These applications underscore the importance of phosphine oxides in advancing chemical research and industrial processes.

Several compounds share structural similarities with 1,1'-(Butane-1,4-diyl)di(phosphinan-4-one). Here is a comparison highlighting their uniqueness:

Compound NameStructure TypeKey Features
1,4-Bis(diphenylphosphino)butaneBisphosphineUsed extensively in catalysis; strong ligand properties.
1,4-Bis(dicyclohexylphosphino)butaneBisphosphineKnown for stability and steric hindrance; used in asymmetric synthesis.
Phosphorus trichloridePhosphorus HalideReactive intermediate; used in phosphorylation reactions.
2-Aminoethylphosphonic acidAmino Phosphonic AcidExhibits biological activity; involved in neurotransmitter synthesis.

Each compound has distinct properties that make it suitable for specific applications within organic synthesis and catalysis. The unique structure of 1,1'-(Butane-1,4-diyl)di(phosphinan-4-one), particularly its dual phosphine oxide functionality linked by a butane chain, positions it as an interesting candidate for further research into novel applications and biological activity.

XLogP3

-0.7

Hydrogen Bond Acceptor Count

2

Exact Mass

286.12515400 g/mol

Monoisotopic Mass

286.12515400 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

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